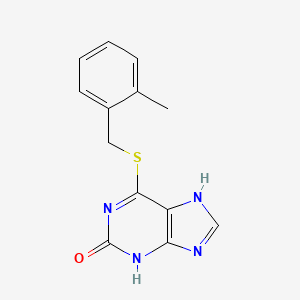![molecular formula C9H11N3O3 B12597669 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine CAS No. 648880-46-0](/img/structure/B12597669.png)
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine is a chemical compound that belongs to the class of imidazolidines. This compound features a furan ring attached to an imidazolidine ring through a nitromethylidene linkage. The presence of both furan and imidazolidine moieties in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine typically involves the reaction of furan derivatives with imidazolidine precursors under specific conditions. One common method includes the condensation of furan-3-carbaldehyde with imidazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring may also contribute to its activity by facilitating interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine can be compared with other similar compounds such as:
Furan derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.
Imidazolidine derivatives: These compounds contain the imidazolidine ring and have comparable biological activities.
Nitro compounds: These compounds possess the nitro group and undergo similar chemical reactions.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
648880-46-0 |
|---|---|
Molekularformel |
C9H11N3O3 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
1-(furan-3-ylmethyl)-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)6-9-10-2-3-11(9)5-8-1-4-15-7-8/h1,4,6-7,10H,2-3,5H2 |
InChI-Schlüssel |
BSOQIOUYWGEUBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


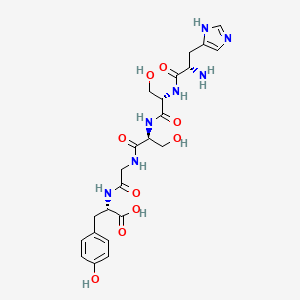
![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
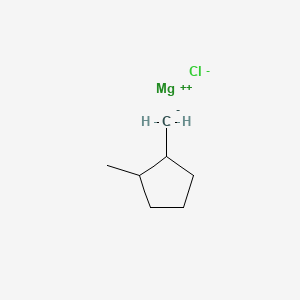
![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
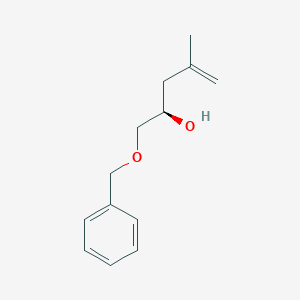
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)
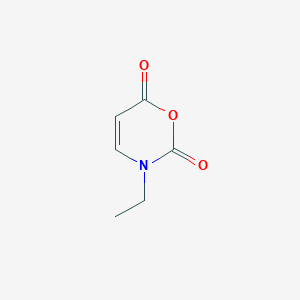

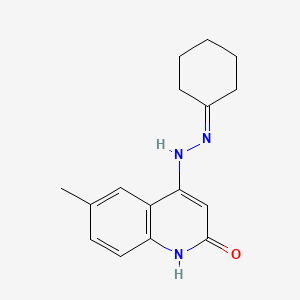
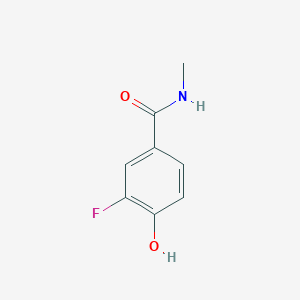
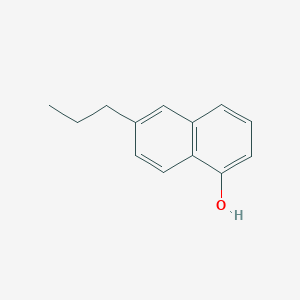
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)
